1,3-Dioxoisoindoline-2-carbothioamide
Description
1,3-Dioxoisoindoline-2-carbothioamide is a heterocyclic compound featuring a fused isoindole core with a dioxo moiety and a carbothioamide substituent. Synthetically, it is typically prepared via reactions involving phthalaldehyde derivatives and thioureas or via cyclization of intermediates like isothiuronium salts . Its derivatives exhibit herbicidal and anti-inflammatory properties, as observed in related isoindole systems .
Properties
CAS No. |
112486-72-3 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.219 |
IUPAC Name |
1,3-dioxoisoindole-2-carbothioamide |
InChI |
InChI=1S/C9H6N2O2S/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H,(H2,10,14) |
InChI Key |
NFXNTJZYWLTOAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=S)N |
Synonyms |
2H-Isoindole-2-carbothioamide, 1,3-dihydro-1,3-dioxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 1,3-Dioxoisoindoline-2-carbothioamide differs from 1-oxoisoindoline-2-carboxamide by replacing the carboxamide group with a carbothioamide and adding a second oxo group. This substitution alters electronic properties and hydrogen-bonding capabilities .
- Synthetic routes for these compounds often share precursors (e.g., phthalaldehyde) but diverge in reagents (thioureas vs. urea) and cyclization conditions .
Pharmacological and Agrochemical Activities
Key Findings :
- The dimethoxy-carbothioamide derivative demonstrates explicit herbicidal activity, likely due to its planar structure and π-π stacking interactions with biological targets .
- 1-Oxoisoindoline-2-carboxamide shows promise in anti-inflammatory applications, attributed to its hydrogen-bonding network and stable heterocyclic ring .
Molecular Interactions and Stability
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